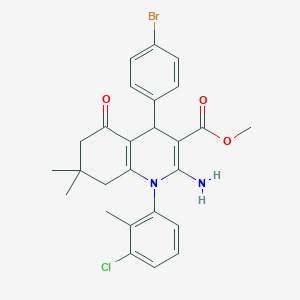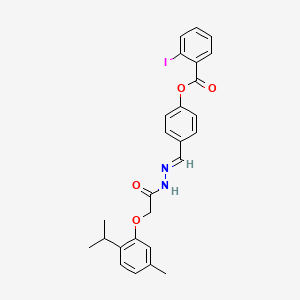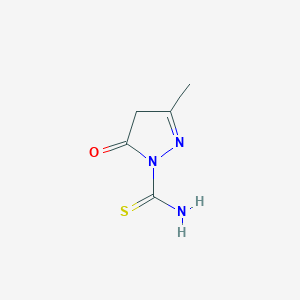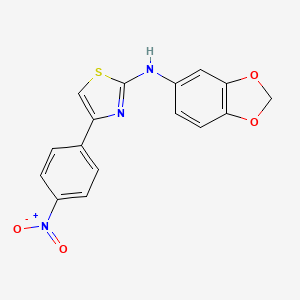
Methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (phew, that’s a mouthful!) belongs to the class of quinoline derivatives. Its chemical structure combines various functional groups, making it an interesting target for synthetic chemists and researchers.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriately substituted aromatic amines with a suitable ketone or aldehyde. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the hexahydroquinoline core.
Reaction Conditions::Aromatic Amine Condensation: The reaction can occur in various solvents (e.g., ethanol, dichloromethane) with acid or base catalysts.
Ketone/Aldehyde Precursors: The choice of ketone or aldehyde precursor significantly influences the final compound’s substitution pattern.
Purification: After synthesis, purification methods such as column chromatography or recrystallization are employed.
Industrial Production:: While industrial-scale production details are scarce, laboratories often adapt similar synthetic strategies for larger-scale synthesis. Optimization of reaction conditions and scalability are critical factors.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: Methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo oxidation reactions, yielding various oxidation states of the nitrogen and carbon atoms.
Reduction: Reduction of the carbonyl group or other functional groups is feasible.
Substitution: Aromatic substitution reactions (e.g., nucleophilic aromatic substitution) can modify the phenyl rings.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Strong bases (e.g., sodium hydroxide, sodium amide) facilitate nucleophilic substitutions.
Major Products:: The specific products depend on the reaction conditions and substituents. Isolation and characterization are essential to identify intermediates and final products.
Applications De Recherche Scientifique
Methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse reactivity and structural features.
Biological Studies: It may interact with cellular receptors or enzymes, affecting biological processes.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific protein targets, affecting cellular pathways. Further studies are needed to elucidate these details.
Comparaison Avec Des Composés Similaires
Remember, research on this compound is ongoing, and new findings may emerge
Propriétés
Formule moléculaire |
C26H26BrClN2O3 |
|---|---|
Poids moléculaire |
529.9 g/mol |
Nom IUPAC |
methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26BrClN2O3/c1-14-17(28)6-5-7-18(14)30-19-12-26(2,3)13-20(31)22(19)21(15-8-10-16(27)11-9-15)23(24(30)29)25(32)33-4/h5-11,21H,12-13,29H2,1-4H3 |
Clé InChI |
SULFWCIDGXYCCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C(=O)OC)C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)sulfanyl]acetohydrazide](/img/structure/B11538965.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11538968.png)
![Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11538970.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11538978.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11538984.png)
![N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11538986.png)


![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11539009.png)
![Ethyl 2-amino-5'-bromo-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11539010.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539013.png)

![(9E)-2,4,7-trinitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene](/img/structure/B11539022.png)
![N-[(2E,5Z)-5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11539047.png)
